molecular formula C6H12N2O4S B13194399 2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide

2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide

Cat. No.: B13194399
M. Wt: 208.24 g/mol
InChI Key: HKAROYXTZFCCHD-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide is a chemical compound characterized by the presence of a morpholine ring, an oxo group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide typically involves the reaction of morpholine with ethyl chloroformate, followed by the introduction of a sulfonamide group. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)acetic acid hydrochloride
  • 2-(2-Morpholin-4-ylethoxy)aniline
  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}

Uniqueness

2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides stability and solubility, while the oxo and sulfonamide groups offer reactive sites for further chemical modifications.

Properties

Molecular Formula

C6H12N2O4S

Molecular Weight

208.24 g/mol

IUPAC Name

2-morpholin-4-yl-2-oxoethanesulfonamide

InChI

InChI=1S/C6H12N2O4S/c7-13(10,11)5-6(9)8-1-3-12-4-2-8/h1-5H2,(H2,7,10,11)

InChI Key

HKAROYXTZFCCHD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)N

Origin of Product

United States

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